molecular formula C14H23NO5 B1441421 (S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine CAS No. 109180-95-2

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

Cat. No. B1441421
M. Wt: 285.34 g/mol
InChI Key: SHPVYSDLQWCDJP-JTQLQIEISA-N
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Description

“(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine”, also known as “tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate”, is a chemical compound with the molecular formula C14H23NO5 . It has a molecular weight of 285.34 . The compound is typically stored at 4°C and is in liquid form .


Synthesis Analysis

The synthesis of “(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine” involves heating a DMF solution of tert-Butyl (2S)-2-(3-ethoxy-3-oxopropanoyl)-1-pyrrolidinecarboxylate, 2-formyl-5-thiophene carboxylic acid, and piperidine to 80°C for 45 minutes .


Molecular Structure Analysis

The InChI code for “(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine” is 1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

“(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 285.34 .

Scientific Research Applications

Asymmetric Synthesis

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine and its derivatives are instrumental in asymmetric synthesis. For example, (S)-2-aryl-Boc-pyrrolidines are synthesized enantioselectively using the treatment of corresponding amines with s-BuLi/(-)-sparteine, yielding high enantiomeric excesses (Wu, Lee, & Beak, 1996).

Regioselective Aza-Ferrier Reaction

The compound plays a role in the Brønsted acid-catalyzed aza-Ferrier reaction. This method provides an efficient approach to synthesize alpha-(N-Boc-2-pyrrolidinyl) aldehydes with high alpha-regioselectivities and excellent yields (Tayama, Otoyama, & Isaka, 2008).

Ring Opening Reactions

It's utilized in the ring opening of ethylene oxide by a chiral organolithium for the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine in high enantiomeric purity. This showcases its utility in producing structurally complex and chiral molecules (Deng & Mani, 2005).

Palladium-Catalyzed α-Arylation

The compound is essential in palladium-catalyzed α-arylation processes. This involves deprotonation and subsequent transmetalation, highlighting its role in complex organic syntheses, such as the synthesis of various heteroaromatic compounds (Barker et al., 2011).

Heterocycle and Tryptamine Construction

It's used in novel methods for constructing heterocycles and tryptamines, demonstrating its versatility in synthesizing a wide range of biologically significant molecules (Nicolaou et al., 2009).

Alkaloid Syntheses

Scalemic organolithium reagents derived from this compound are applied in synthesizing various alkaloids, showing its importance in natural product synthesis (Dieter, Chen, & Watson, 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl (2S)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPVYSDLQWCDJP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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